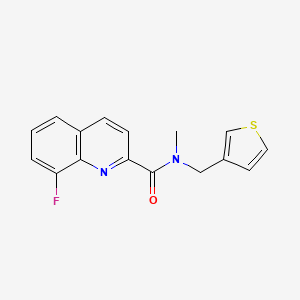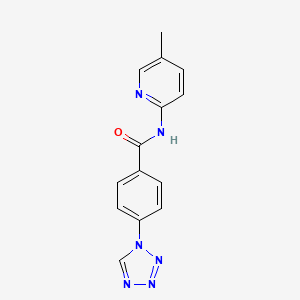
8-fluoro-N-methyl-N-(3-thienylmethyl)-2-quinolinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-fluoro-N-methyl-N-(3-thienylmethyl)-2-quinolinecarboxamide, also known as FTI-277, is a synthetic compound that has been extensively studied for its potential applications in cancer treatment. This compound belongs to a class of drugs known as farnesyltransferase inhibitors (FTIs), which work by blocking the activity of an enzyme called farnesyltransferase.
作用機序
8-fluoro-N-methyl-N-(3-thienylmethyl)-2-quinolinecarboxamide works by blocking the activity of farnesyltransferase, which is an enzyme that is involved in the process of adding a lipid group to certain proteins. This lipid group is important for the proper functioning of these proteins, including proteins involved in cell division. By blocking the activity of farnesyltransferase, 8-fluoro-N-methyl-N-(3-thienylmethyl)-2-quinolinecarboxamide can inhibit the growth of cancer cells.
Biochemical and Physiological Effects
8-fluoro-N-methyl-N-(3-thienylmethyl)-2-quinolinecarboxamide has been shown to have a number of biochemical and physiological effects. Research has shown that 8-fluoro-N-methyl-N-(3-thienylmethyl)-2-quinolinecarboxamide can induce apoptosis, or programmed cell death, in cancer cells. In addition, 8-fluoro-N-methyl-N-(3-thienylmethyl)-2-quinolinecarboxamide has been shown to inhibit the migration and invasion of cancer cells, which is important for preventing the spread of cancer. 8-fluoro-N-methyl-N-(3-thienylmethyl)-2-quinolinecarboxamide has also been shown to inhibit the expression of certain genes that are involved in the development and progression of cancer.
実験室実験の利点と制限
One of the advantages of using 8-fluoro-N-methyl-N-(3-thienylmethyl)-2-quinolinecarboxamide in lab experiments is that it has been extensively studied and has been shown to be effective against a variety of cancer cell lines. In addition, 8-fluoro-N-methyl-N-(3-thienylmethyl)-2-quinolinecarboxamide has been shown to have synergistic effects when used in combination with other chemotherapy drugs. However, one of the limitations of using 8-fluoro-N-methyl-N-(3-thienylmethyl)-2-quinolinecarboxamide in lab experiments is that it can be difficult to synthesize and is relatively expensive.
将来の方向性
There are a number of future directions for research on 8-fluoro-N-methyl-N-(3-thienylmethyl)-2-quinolinecarboxamide. One area of research is the development of more efficient synthesis methods for 8-fluoro-N-methyl-N-(3-thienylmethyl)-2-quinolinecarboxamide, which could make it more accessible and cost-effective for use in cancer treatment. Another area of research is the development of new FTIs that are more potent and have fewer side effects than 8-fluoro-N-methyl-N-(3-thienylmethyl)-2-quinolinecarboxamide. Finally, research is needed to determine the optimal dosing and administration of 8-fluoro-N-methyl-N-(3-thienylmethyl)-2-quinolinecarboxamide in cancer treatment.
合成法
8-fluoro-N-methyl-N-(3-thienylmethyl)-2-quinolinecarboxamide can be synthesized using a multi-step process that involves the reaction of several chemical compounds. The first step involves the reaction of 2-chloroquinoline with methylamine to produce 2-methylaminoquinoline. This compound is then reacted with 3-thiophenemethanol to produce N-(3-thienylmethyl)-2-methylaminoquinoline. The final step involves the reaction of this compound with 8-fluorooctanoyl chloride to produce 8-fluoro-N-methyl-N-(3-thienylmethyl)-2-quinolinecarboxamide.
科学的研究の応用
8-fluoro-N-methyl-N-(3-thienylmethyl)-2-quinolinecarboxamide has been extensively studied for its potential applications in cancer treatment. Research has shown that FTIs can inhibit the growth of cancer cells by blocking the activity of farnesyltransferase, which is involved in the process of cell division. 8-fluoro-N-methyl-N-(3-thienylmethyl)-2-quinolinecarboxamide has been shown to be effective against a variety of cancer cell lines, including breast, prostate, and lung cancer. In addition, 8-fluoro-N-methyl-N-(3-thienylmethyl)-2-quinolinecarboxamide has been shown to have synergistic effects when used in combination with other chemotherapy drugs.
特性
IUPAC Name |
8-fluoro-N-methyl-N-(thiophen-3-ylmethyl)quinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2OS/c1-19(9-11-7-8-21-10-11)16(20)14-6-5-12-3-2-4-13(17)15(12)18-14/h2-8,10H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWKTYBJKVYFXAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CSC=C1)C(=O)C2=NC3=C(C=CC=C3F)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-fluoro-N-methyl-N-(thiophen-3-ylmethyl)quinoline-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-[4-(2-chlorophenyl)-1-piperazinyl]-6-methyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5184449.png)

![N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]-6-(4-methoxy-1-piperidinyl)nicotinamide](/img/structure/B5184466.png)
![2,2,2-trifluoro-N-[2-methyl-1-(trifluoroacetyl)-1,2,3,4-tetrahydro-4-quinolinyl]-N-phenylacetamide](/img/structure/B5184472.png)

![4-chloro-N-(2,3-dichlorophenyl)-3-{[(3,4-dimethylphenyl)amino]sulfonyl}benzamide](/img/structure/B5184498.png)
![4-bromo-N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B5184500.png)
![2-({1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-tetrazol-5-yl}methyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5184510.png)
![2-methyl-4-({3-[3-(1-methyl-1H-imidazol-2-yl)phenyl]-1H-pyrazol-1-yl}methyl)-1,3-thiazole](/img/structure/B5184515.png)
![(3aS*,5S*,9aS*)-5-(6-chloro-2H-chromen-3-yl)-2-(2-methylbenzyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5184530.png)
![N-methyl-5-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B5184536.png)


![4'-(3-acetylphenyl)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5184552.png)